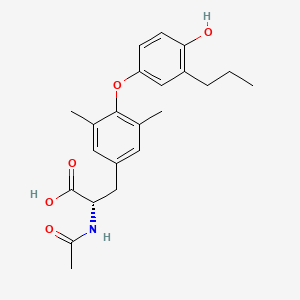![molecular formula C21H19NO2 B14203788 [1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)- CAS No. 884323-18-6](/img/structure/B14203788.png)
[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a carboxylic acid group attached to one of the phenyl rings, along with two methyl groups and a phenylamino group attached to the other phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Introduction of the Methyl Groups: The methyl groups can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic aromatic substitution reaction using aniline and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool for studying molecular recognition processes.
Medicine
In medicine, [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In industry, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with amino acid residues in proteins, while the biphenyl core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-4-carboxylic acid: Lacks the methyl and phenylamino groups, making it less versatile in terms of chemical reactivity.
[1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-: Lacks the phenylamino group, reducing its potential for hydrogen bonding interactions.
[1,1’-Biphenyl]-4-carboxylic acid, 3-(phenylamino)-: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
The presence of both methyl groups and the phenylamino group in [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- makes it unique among biphenyl derivatives. These functional groups enhance its chemical reactivity and potential for biological interactions, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
884323-18-6 |
|---|---|
分子式 |
C21H19NO2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-anilino-4-(3,5-dimethylphenyl)benzoic acid |
InChI |
InChI=1S/C21H19NO2/c1-14-10-15(2)12-17(11-14)16-8-9-19(21(23)24)20(13-16)22-18-6-4-3-5-7-18/h3-13,22H,1-2H3,(H,23,24) |
InChI 键 |
KBAWHCUNJDJZDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)NC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)
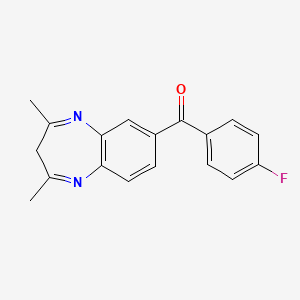

![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
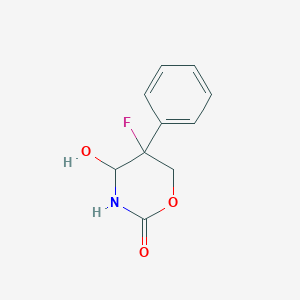
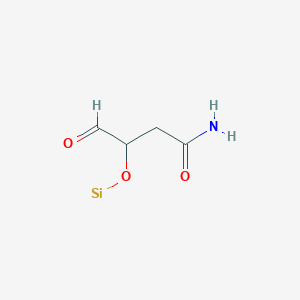
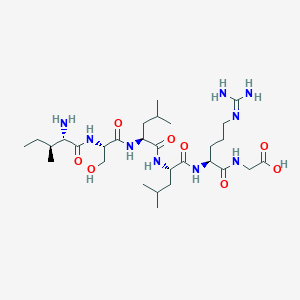
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)

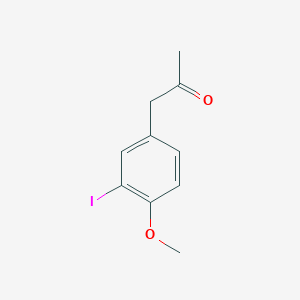
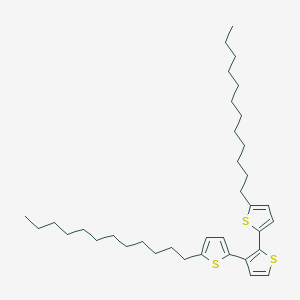
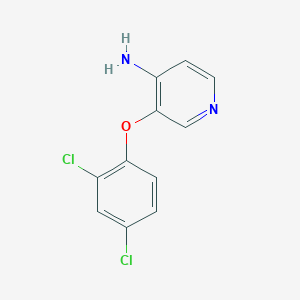
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
